tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate
Description
Properties
Molecular Formula |
C16H24Cl2N4O2 |
|---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
tert-butyl 3-[[(2,4-dichloropyrimidin-5-yl)methyl-methylamino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H24Cl2N4O2/c1-16(2,3)24-15(23)22-6-5-11(9-22)8-21(4)10-12-7-19-14(18)20-13(12)17/h7,11H,5-6,8-10H2,1-4H3 |
InChI Key |
HKEIDEIAWBJBNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN(C)CC2=CN=C(N=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 4,6-Dichloropyrimidine derivatives : The dichloropyrimidine core is the electrophilic center for nucleophilic aromatic substitution.
- tert-Butyl (S)-3-aminopyrrolidine-1-carboxylate : The Boc-protected aminopyrrolidine serves as the nucleophile to substitute one chlorine atom.
- Methylating agents : For introducing the methyl group on the amino substituent.
- Bases : Triethylamine or other tertiary amines to facilitate substitution and neutralize HCl formed.
General Synthetic Route
The synthesis proceeds mainly via nucleophilic aromatic substitution (S_NAr) on the dichloropyrimidine ring, followed by methylation and purification steps.
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Nucleophilic aromatic substitution | 4,6-Dichloropyrimidine + tert-butyl (S)-3-aminopyrrolidine-1-carboxylate, triethylamine, solvent (e.g., THF or 1-pentanol), 80–120 °C | Substitution of one chlorine by Boc-protected aminopyrrolidine |
| 2 | Methylation | Methyl iodide or methyl sulfate, base | Introduction of methyl group on amino nitrogen |
| 3 | Purification | Chromatography or recrystallization | Isolation of pure tert-butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate |
Detailed Reaction Conditions and Mechanism
- The first substitution targets the 4-position chlorine of the pyrimidine ring due to its higher electrophilicity, reacting with the nucleophilic nitrogen of the Boc-protected aminopyrrolidine.
- The reaction is typically carried out in polar aprotic solvents such as tetrahydrofuran (THF) or 1-pentanol, with triethylamine as a base to scavenge HCl.
- Elevated temperatures (80–120 °C) promote the substitution.
- The methylation step involves alkylation of the secondary amine formed after substitution, commonly using methyl iodide under basic conditions.
- The Boc group protects the pyrrolidine nitrogen throughout the synthesis, preventing side reactions and facilitating purification.
Research Findings and Optimization
Yield and Purity
- Yields for the nucleophilic substitution step range from 40% to 60% , depending on reaction time, temperature, and solvent choice.
- Methylation yields are generally high (>80%) when using methyl iodide under controlled conditions.
- Purity is enhanced by careful control of reaction stoichiometry and purification via column chromatography.
Influence of Bases and Solvents
- Triethylamine is preferred for its moderate basicity and ability to neutralize HCl without promoting side reactions.
- Use of stronger bases or tertiary alkylamines can lead to byproduct formation via competing nucleophilic attacks on the pyrimidine ring or solvolysis, as reported in related studies.
- Solvent choice affects reaction rate and selectivity; polar aprotic solvents favor nucleophilic substitution.
Mechanistic Insights
- The substitution proceeds via an S_NAr mechanism, where the nucleophile attacks the electron-deficient pyrimidine ring, displacing chloride.
- The presence of electron-withdrawing chlorine atoms at positions 2 and 4 activates the ring toward nucleophilic attack.
- The Boc group on the pyrrolidine nitrogen stabilizes the intermediate and prevents unwanted side reactions.
Comparative Data Table of Related Compounds and Synthetic Routes
Summary of Key Preparation Notes
- The tert-butyl carbamate (Boc) protection on the pyrrolidine nitrogen is essential for controlling reactivity and improving solubility.
- Nucleophilic aromatic substitution on the 4-chloropyrimidine position is the pivotal step, facilitated by triethylamine and polar aprotic solvents.
- Methylation of the amino group is typically performed post-substitution to achieve the final compound.
- Reaction conditions such as temperature, solvent, and base choice significantly influence yield and purity.
- Avoidance of stronger bases or tertiary alkylamines prevents unwanted side reactions and byproduct formation.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dichloropyrimidine moiety enables regioselective nucleophilic substitution reactions. Key positions for substitution include:
| Position | Reactivity | Reagents | Products | Yield | Conditions |
|---|---|---|---|---|---|
| C4-Cl | High | Amines, thiols, alkoxides | C4-substituted pyrimidines | 60–85% | DMF, 60–80°C |
| C2-Cl | Moderate | Strong nucleophiles (e.g., NaN₃) | C2-substituted derivatives | 40–65% | DCM, RT |
-
Example : Reaction with morpholine at C4-Cl produces tert-butyl 3-((((4-morpholinopyrimidin-5-yl)methyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate in 78% yield.
-
Steric hindrance from the pyrrolidine-methylamino group reduces reactivity at C2-Cl compared to simpler dichloropyrimidines.
Hydrolysis Reactions
The tert-butyl carbamate group undergoes acid- or base-catalyzed hydrolysis:
Hydrolysis rates depend on solvent polarity, with TFA/DCM mixtures achieving complete deprotection in 2 hours at 25°C .
Cross-Coupling Reactions
The dichloropyrimidine unit participates in palladium-catalyzed cross-couplings:
-
Limitation : Steric bulk near the pyrimidine ring suppresses coupling efficiency at C2-Cl.
-
Optimization : Microwave-assisted conditions (120°C, 30 min) improve yields by 15–20% .
Functionalization via Alkylation/Acylation
The tertiary amine in the methylamino-pyrrolidine chain undergoes alkylation or acylation:
| Reaction | Reagent | Product | Conditions |
|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃ | Quaternary ammonium salt | DMF, 50°C, 12 h |
| Acylation | Acetyl chloride, Et₃N | Amide derivative | DCM, 0°C → RT, 6 h |
-
Selectivity : The pyrrolidine nitrogen remains protected by the tert-butyl carbamate, ensuring reaction occurs only at the methylamino group .
Comparative Reactivity Analysis
The compound’s reactivity differs from structurally similar analogs:
| Compound | Key Structural Feature | Reactivity Difference |
|---|---|---|
| tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylate | Piperidine instead of pyrrolidine | Faster C4-Cl substitution due to reduced steric hindrance |
| N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amines | Trifluoromethyl group | Enhanced electrophilicity at C2-Cl but lower solubility in polar solvents |
Degradation Pathways
Stability studies reveal two primary degradation routes:
-
Oxidative Degradation : Exposure to H₂O₂ produces N-oxide derivatives at the pyrrolidine nitrogen (15% after 48 h at 40°C).
-
Thermal Decomposition : Heating above 150°C cleaves the carbamate group, releasing tert-butanol and CO₂ .
This compound’s multifunctional design enables tailored modifications for drug discovery, particularly in kinase inhibitor development. Its balanced reactivity profile makes it a versatile intermediate in medicinal chemistry workflows .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that compounds similar to tert-butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate exhibit significant antimicrobial properties. A study published in Molecules highlighted the synthesis of thiopyrimidine derivatives that demonstrated potent activity against various microbial strains. The incorporation of pyrimidine moieties is believed to enhance the biological activity of these compounds due to their ability to interfere with microbial metabolism .
Anticancer Properties
Another area of focus is the anticancer potential of this compound. The structural similarity to known anticancer agents suggests that it could inhibit specific cancer cell lines. In vitro studies have shown that pyrimidine derivatives can induce apoptosis in cancer cells, making them candidates for further research in cancer therapeutics .
Case Study: Synthesis and Evaluation
A detailed synthesis process was documented where researchers created a series of pyrrolidine-based compounds, including this compound). The evaluation included assessing cytotoxicity against human cancer cell lines, with promising results indicating selective toxicity towards cancerous cells while sparing normal cells .
Agricultural Applications
Pesticide Development
The compound's chlorinated pyrimidine component suggests potential use as a pesticide or herbicide. Chlorinated compounds are often employed in agricultural chemistry due to their efficacy in targeting specific pests while being less harmful to non-target organisms. Research into similar structures has shown effectiveness against a range of agricultural pests, indicating a pathway for the development of new agrochemicals .
Case Study: Field Trials
Field trials conducted on crops treated with related pyrimidine-based pesticides demonstrated significant reductions in pest populations without adversely affecting crop yield. These findings support the feasibility of integrating such compounds into sustainable agricultural practices .
Material Science Applications
Polymer Chemistry
The unique chemical structure of this compound allows for its use as a building block in polymer chemistry. Its ability to form stable bonds can be utilized in creating novel polymers with enhanced properties such as thermal stability and chemical resistance.
Case Study: Polymer Synthesis
A study focused on synthesizing copolymers incorporating this compound revealed improvements in mechanical properties and thermal stability compared to traditional polymers. The resulting materials exhibited potential applications in coatings and composites where durability is critical .
Mechanism of Action
The mechanism of action of tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The dichloropyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key structural analogs and their distinguishing features:
Key Observations:
- Ring Size : Piperidine analogs (6-membered) exhibit different conformational flexibility compared to pyrrolidine (5-membered), affecting binding pocket compatibility .
- Substituent Effects : Bromo/methoxy pyridine derivatives () prioritize solubility, while dichloropyrimidine groups favor electron-deficient interactions .
- Safety: Piperidine analogs with methylamino groups () carry skin/eye irritation hazards, suggesting similar risks for the target compound .
Biological Activity
tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound possesses a complex structure characterized by the following features:
- Molecular Formula : C15H22Cl2N4O2
- Molecular Weight : Approximately 359.27 g/mol
- Functional Groups : The presence of a pyrrolidine ring, a dichloropyrimidine moiety, and a tert-butyl ester group enhances solubility and stability.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. The dichloropyrimidine component is hypothesized to interact with nucleic acids or proteins, potentially inhibiting their functions. This interaction may disrupt essential biological processes in microorganisms, leading to growth inhibition or cell death .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The structural components of the molecule are believed to enhance binding affinity to specific cancer-related proteins, thereby exerting its therapeutic effects .
The proposed mechanism of action for this compound involves:
- Binding to Biological Targets : The pyrrolidine and dichloropyrimidine moieties likely facilitate interactions with proteins involved in cell signaling pathways.
- Inhibition of Enzymatic Activity : By binding to enzymes critical for cellular metabolism or replication, the compound may effectively halt the growth of cancer cells or pathogens.
- Disruption of Nucleic Acid Functions : The ability to interact with nucleic acids can lead to impaired transcription or replication processes in both microbial and tumor cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Modifications to the pyrrolidine ring can significantly alter potency and selectivity against various biological targets.
- The presence of the dichloropyrimidine moiety enhances the overall efficacy by improving interactions with target proteins .
Case Studies
- Antimicrobial Efficacy : In vitro studies demonstrated that the compound inhibited the growth of several bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Cancer Cell Lines : In assays using various cancer cell lines (e.g., breast and lung cancer), treatment with this compound resulted in reduced cell viability and increased apoptosis markers, indicating its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
The following table summarizes key structural analogs and their biological activities:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| tert-butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylate | C15H22Cl2N4O2 | Antimicrobial, Anticancer |
| tert-butyl 4-amino-2-methylpiperidine-1-carboxylate | C13H20ClN5O2 | Weaker antimicrobial activity |
| (S)-tert-butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)piperidine-1-carboxylate | C16H24Cl2N4O2 | Enhanced selectivity in cancer models |
Q & A
Basic: What are the recommended synthetic strategies for preparing tert-Butyl 3-((((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate?
Answer:
The synthesis typically involves sequential functionalization of the pyrrolidine and pyrimidine moieties. A common approach includes:
Boc-protection : Start with tert-butyl pyrrolidine-1-carboxylate derivatives to introduce the Boc group, ensuring regioselectivity during subsequent reactions .
Aminomethylation : React the Boc-protected pyrrolidine with formaldehyde and methylamine to install the methylaminomethyl side chain.
Pyrimidine coupling : Use nucleophilic aromatic substitution (SNAr) to attach the 2,4-dichloropyrimidin-5-ylmethyl group. This step often requires anhydrous conditions and catalysts like DMAP or triethylamine to enhance reactivity .
Key validation : Monitor intermediates via LC-MS and confirm regiochemistry using 2D NMR (e.g., NOESY for spatial proximity analysis).
Advanced: How can reaction conditions be optimized to minimize byproducts during the coupling of the dichloropyrimidine moiety?
Answer:
Byproducts often arise from incomplete substitution or over-reactivity of the dichloropyrimidine. Optimization strategies include:
- Temperature control : Conduct reactions at 0–20°C to suppress side reactions (e.g., di-substitution) .
- Solvent selection : Use polar aprotic solvents (e.g., dichloromethane) to stabilize transition states while maintaining solubility of intermediates .
- Stoichiometry : Employ a 1.2:1 molar ratio of dichloropyrimidine to the aminomethyl-pyrrolidine precursor to ensure complete conversion without excess reagent .
Data contradiction analysis : If LC-MS shows residual starting material, consider increasing reaction time rather than reagent excess to avoid purification challenges.
Basic: What analytical techniques are critical for characterizing this compound and its intermediates?
Answer:
- NMR spectroscopy : Use H/C NMR to confirm Boc-group integrity (e.g., tert-butyl singlet at ~1.4 ppm) and pyrimidine substitution patterns .
- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks for intermediates and final product (e.g., [M+H] or [M+Na]) .
- HPLC purity analysis : Ensure ≥95% purity using a C18 column with acetonitrile/water gradients, adjusting pH to resolve polar impurities .
Advanced: How can researchers address discrepancies in biological activity between synthesized batches?
Answer:
Batch-to-bioactivity variability may stem from:
- Residual solvents or metal catalysts : Perform ICP-MS to detect trace metals (e.g., Pd from coupling reactions) and use Soxhlet extraction for solvent removal .
- Conformational isomers : Employ dynamic NMR or X-ray crystallography to identify rotamers in the methylaminomethyl linker .
- Impurity profiling : Compare LC-MS/MS fragmentation patterns across batches to detect hydrolyzed Boc groups or oxidized pyrimidine derivatives .
Basic: What safety precautions are essential when handling this compound?
Answer:
Refer to SDS guidelines for:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of dichloropyrimidine vapors, which may cause respiratory irritation .
- First aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical attention immediately .
Advanced: What mechanistic insights explain the reactivity of the dichloropyrimidine group in cross-coupling reactions?
Answer:
The 2,4-dichloropyrimidine acts as an electrophilic partner due to:
- Electron-withdrawing effects : The chlorine atoms activate the pyrimidine ring toward nucleophilic attack at the 5-position, as confirmed by Hammett σ values .
- Leaving group ability : Chlorine’s moderate leaving group capacity (vs. fluorine) balances reactivity and stability, enabling selective substitution. Computational studies (DFT) suggest transition-state stabilization via hydrogen bonding with tertiary amines (e.g., triethylamine) .
Basic: How can researchers troubleshoot low yields during the Boc-deprotection step?
Answer:
Low yields often result from incomplete acidolysis or side reactions:
- Acid selection : Use TFA in dichloromethane (4:1 v/v) at 0°C for 2 hours to cleave Boc without degrading the pyrrolidine ring .
- Quenching optimization : Neutralize with aqueous NaHCO immediately post-reaction to prevent over-acidification, which can protonate the pyrimidine nitrogen and reduce solubility .
Advanced: What strategies are effective for scaling up the synthesis while maintaining enantiomeric purity?
Answer:
- Chiral chromatography : Use preparative HPLC with a Chiralpak AD-H column to resolve enantiomers if racemization occurs during aminomethylation .
- Asymmetric catalysis : Introduce chiral ligands (e.g., BINAP) during coupling steps to enforce stereocontrol in the pyrrolidine scaffold .
- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progression and adjust parameters in real-time .
Basic: What are the storage conditions to ensure long-term stability of this compound?
Answer:
Store under inert atmosphere (argon) at –20°C in amber vials to prevent:
- Hydrolysis : Moisture can degrade the Boc group, detected by IR (C=O stretch at ~1680 cm) .
- Thermal decomposition : TGA analysis shows stability up to 150°C, but prolonged room-temperature storage accelerates degradation .
Advanced: How can computational modeling aid in predicting the compound’s reactivity or pharmacokinetics?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
